4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,6-dimethylmorpholine
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,6-dimethylmorpholine involves multiple steps, including reactions with 4-chlorobenzenesulfonyl chloride and bromoacetyl bromide in aqueous medium, leading to complex sulfonamide compounds with significant antimicrobial potential (Abbasi et al., 2020).
Molecular Structure Analysis
Investigations into similar molecules have employed quantum chemical calculations, vibrational frequency analysis, and molecular electrostatic potential (MEP) mapping to elucidate their structural and electronic characteristics (Medetalibeyoğlu et al., 2019).
Chemical Reactions and Properties
Research on related benzodioxin compounds highlights their participation in Diels-Alder reactions, offering pathways to tri- and tetracyclic systems, indicating a versatile reactivity profile (Ruiz et al., 1992).
Physical Properties Analysis
The physical properties, such as the molecular geometry, polarizability, dipole moment, and thermodynamic parameters of analogous compounds, have been thoroughly analyzed using Hartree-Fock (HF) and density functional methods (DFT/B3LYP), providing insights into their stability and reactivity (Medetalibeyoğlu et al., 2019).
Chemical Properties Analysis
The chemical properties, particularly regarding the interaction with various biological targets, are pivotal. For instance, derivatives of benzodioxin compounds have been synthesized and evaluated for their antibacterial and antifungal activities, revealing potential applications in addressing microbial infections (Abbasi et al., 2020).
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)12-3-4-13-14(7-12)19-6-5-18-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJFQFWUSJSIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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